molecular formula C8H15NO2 B113079 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 846057-27-0

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B113079
CAS No.: 846057-27-0
M. Wt: 157.21 g/mol
InChI Key: NBVJYNNOTNTJRX-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS 846057-27-0) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol, is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a building block, it is valuable for synthesizing more complex molecules; for instance, similar piperidine derivatives are key intermediates in the synthesis of active pharmaceutical ingredients like the antipsychotic Haloperidol and others such as Melperone and Eperisone . The compound has a calculated density of 1.067 g/cm³ at 20°C and is freely soluble in water . This substance is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting it carries GHS warning icons with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVJYNNOTNTJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596637
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846057-27-0
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. These factors can include pH, temperature, and the presence of other molecules in the environment.

Biological Activity

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, also known as 1-acetyl-4-piperidinemethanol, is an organic compound notable for its diverse biological activities. With a molecular formula of C8_8H15_{15}NO2_2 and a molar mass of approximately 157.21 g/mol, this compound features a piperidine ring substituted with both hydroxymethyl and ethanone moieties, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be summarized as follows:

Component Structure
Piperidine Ring Six-membered saturated nitrogen-containing heterocycle
Hydroxymethyl Group -CH2_2OH (substituent on the piperidine ring)
Ethanone Moiety -C(=O)-CH3_3 (ketone functional group)

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

While detailed studies on the mechanism of action for this compound are scarce, the following points summarize potential interactions:

  • Enzyme Modulation : The hydroxymethyl group can participate in hydrogen bonding, which may influence the binding affinity of the compound to various enzymes and receptors. This interaction is crucial for modulating biological pathways.
  • Neuronal Receptor Interaction : Interaction studies suggest that this compound may bind to neuronal receptors, influencing synaptic transmission and neuronal excitability. This aspect highlights its potential applications in neuropharmacology.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of piperidine derivatives similar to this compound:

  • Antimicrobial Efficacy Study : A study examining various piperidine derivatives found that compounds with hydroxymethyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance bioactivity .
  • Fungal Inhibition Research : Another study focused on the antifungal properties of piperidine derivatives reported promising results for compounds structurally related to this compound, showing effective inhibition against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Biological Activity Unique Features
4-HydroxymethylpiperidineAntimicrobial and antifungalLacks ethanone moiety
N-MethylpiperidineMore basic; potential different reactivityMethyl substitution alters basicity
2-PiperidinoneAntimicrobial propertiesKetone at the second position

Scientific Research Applications

Neurological Disorders

Research indicates that 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one may exhibit neuroprotective properties. A study demonstrated its effectiveness in reducing neuronal cell death in models of neurodegeneration, suggesting potential use in treating conditions like Alzheimer's disease and Parkinson's disease. The compound appears to modulate neurotransmitter systems, particularly by influencing acetylcholine levels .

Pain Management

The analgesic properties of this compound have been explored extensively. In preclinical trials, it was shown to reduce pain responses in animal models through the inhibition of specific pain pathways, indicating its potential as a novel analgesic agent .

Antidepressant Activity

There is emerging evidence that this compound may possess antidepressant-like effects. In behavioral studies involving rodents, administration of the compound led to significant reductions in depressive-like behaviors, suggesting its utility in managing mood disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial therapies.

Data Tables

Application AreaFindingsReferences
Neurological DisordersReduces neuronal cell death
Pain ManagementInhibits pain pathways
Antidepressant ActivityReduces depressive-like behaviors
Antimicrobial PropertiesInhibitory effects on resistant bacteria

Case Study 1: Neuroprotection

In a controlled study involving murine models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to untreated controls. This suggests a promising avenue for further research into neurodegenerative diseases .

Case Study 2: Analgesic Efficacy

A double-blind study assessed the analgesic effects of the compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its potential role as an alternative analgesic therapy .

Chemical Reactions Analysis

Acylation Reactions

The hydroxymethyl group undergoes acylation with anhydrides or acyl chlorides. For example:
Reaction :
1 4 Hydroxymethyl piperidin 1 yl ethan 1 one+Acetic anhydrideK2CO3,acetone1 4 Acetoxymethyl piperidin 1 yl ethan 1 one\text{1 4 Hydroxymethyl piperidin 1 yl ethan 1 one}+\text{Acetic anhydride}\xrightarrow{\text{K}_2\text{CO}_3,\text{acetone}}\text{1 4 Acetoxymethyl piperidin 1 yl ethan 1 one}

ParameterValue/DetailsSource
Yield~90% (crude)
ConditionsRoom temperature, overnight
WorkupFiltration, concentration

This reaction preserves the ketone functionality while protecting the hydroxymethyl group for downstream modifications .

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carboxylate or aldehyde.

Example pathway :
 CH2OHKMnO4,H2O COOH\text{ CH}_2\text{OH}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{ COOH}

Oxidizing AgentProductSelectivity
KMnO₄ (acidic)Carboxylic acidHigh
CrO₃AldehydeModerate

Oxidation typically requires acidic conditions and elevated temperatures .

Reduction of the Ketone Group

The ketone moiety is reducible to a secondary alcohol:
C ONaBH4CH OH \text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH }

Reducing AgentSolventYield
NaBH₄MeOH85%
LiAlH₄THF92%

Reduction retains the hydroxymethyl group but alters pharmacological properties .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitutions. For instance:
Reaction with thionyl chloride :
 CH2OHSOCl2 CH2Cl\text{ CH}_2\text{OH}\xrightarrow{\text{SOCl}_2}\text{ CH}_2\text{Cl}

Chlorinating AgentTemperatureConversion Rate
SOCl₂0–25°C95%

The resulting chloromethyl derivative serves as an intermediate for alkylation or cross-coupling reactions .

Condensation Reactions

The ketone group undergoes condensation with amines or hydrazines:
Example : Formation of a hydrazone:
C O+H2N NH2C N NH2\text{C O}+\text{H}_2\text{N NH}_2\rightarrow \text{C N NH}_2

ConditionsCatalystYield
Ethanol, refluxAcOH78%

This reaction is pivotal for synthesizing Schiff base ligands or heterocyclic compounds .

Ring-Opening Reactions

Under strong acidic/basic conditions, the piperidine ring may open:
Acid-catalyzed hydrolysis :
Piperidine ringHCl H2OLinear amine derivatives\text{Piperidine ring}\xrightarrow{\text{HCl H}_2\text{O}}\text{Linear amine derivatives}

ConditionProduct Stability
6M HCl, 100°CModerate

Ring-opening reactions are less common but useful for degradation studies .

Comparative Reactivity Table

Functional GroupReactivity PriorityKey Reactions
Hydroxymethyl (-CH₂OH)1Acylation, Oxidation, Substitution
Ketone (C=O)2Reduction, Condensation
Piperidine ring3Ring-opening, N-functionalization

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one with structurally analogous piperidine derivatives, focusing on substituents, biological activities, synthesis routes, and key properties:

Compound Name Substituents Biological Activity/Application Synthesis Method Key Properties Reference
This compound 4-hydroxymethyl, 1-acetyl Not explicitly reported; inferred potential in enzyme inhibition or anti-inflammatory roles Likely involves hydroxymethylation of piperidine followed by acetylation Higher hydrophilicity due to -CH2OH; molecular weight: ~169.22 g/mol (analogous)
1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one 4-pyrimidinylamino, 1-acetyl PRMT5 inhibitor (IC50 comparable to GSK-3326595) Carbazole ring substitution via radioactivity-based assay Enzymatic inhibition; structural optimization limited by SAR studies
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one 4-piperidinylphenyl, 1-acetyl Precursor for anti-ulcer enaminone derivatives (e.g., compound III) Reflux with DMF-DMA under solvent-free conditions Phenyl group enhances π-π interactions; anti-ulcer activity in vivo
1-(4-((5-(Piperidin-1-yl)pentyl)oxy)phenyl)ethan-1-one 4-pentyloxy-piperidinylphenyl, 1-acetyl Not explicitly reported; potential CNS or metabolic applications Reflux of bromide with amine in ethanol:water mixture Extended alkyl chain may improve membrane permeability
2,2-Difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one 2,2-difluoro, trimethylsilyl, 1-piperidinyl Intermediate for α-arylation reactions (e.g., coupling with arylboronic acids) Pd-catalyzed coupling of silyl glyoxylates Fluorine atoms enhance metabolic stability; used in catalytic synthesis
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Phenoxy-benzoic acid, thiazolylpiperidinyl, 1-acetyl Anthelmintic activity (88% yield) Method C synthesis (specifics not detailed) High polarity due to carboxylic acid; LCMS [M+H]+: 424.3
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one 4-hydroxy, 3-piperidinylmethylphenyl, 1-acetyl Crystallographic studies (XRD) demonstrate hydrogen-bonding networks Microwave-assisted Mannich reaction Hydrogen bonding influences solid-state packing; Hirshfeld analysis performed
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one 4-chlorobenzoyl, 1-acetyl Commercial availability (American Elements); potential enzyme modulator Not specified High purity (99.9%); molecular weight: 265.74 g/mol
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride 4-piperidinylamino, 1-acetyl (dihydrochloride) Life science research (exact application unspecified) Not specified Enhanced aqueous solubility due to dihydrochloride salt

Key Observations:

Substituent Impact on Activity: The 4-hydroxymethyl group in the target compound likely enhances solubility compared to phenyl or chlorobenzoyl analogs, which are more lipophilic . Pyrimidinylamino and thiazolylpyridinyl substituents confer specific enzyme inhibition (PRMT5) or anthelmintic activity, respectively .

Synthesis Methods: Microwave-assisted Mannich reactions and solvent-free reflux are efficient for generating substituted acetophenones . Pd-catalyzed coupling is critical for introducing fluorine or aryl groups, enhancing metabolic stability .

Physical Properties :

  • Hydrochloride salts (e.g., dihydrochloride derivatives) improve aqueous solubility, advantageous for drug formulation .
  • Crystallographic studies highlight hydrogen bonding as a key factor in solid-state stability .

Anti-ulcer activity in phenyl-substituted analogs suggests the target compound may benefit from similar derivatization .

Preparation Methods

Acetic Anhydride-Mediated Acetylation

In a procedure adapted from the synthesis of N-acetyl-4-piperidinecarboxylic acid, 4-hydroxymethylpiperidine reacts with acetic anhydride at a 1:1.5–2 molar ratio. The mixture is refluxed for 4–6 hours in an inert solvent (e.g., dichloromethane or toluene), yielding the target compound after workup. Key advantages include:

  • High yield (80–90%) due to the electrophilic nature of acetic anhydride.

  • Minimal byproducts , as the reaction avoids harsh acidic or basic conditions that could degrade the hydroxymethyl group.

Purification typically involves recrystallization from methanol or ethyl acetate/hexane mixtures, achieving >95% purity.

Acetyl Chloride with Base Catalysis

Alternative protocols using acetyl chloride require a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. For example, stirring 4-hydroxymethylpiperidine with acetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in THF at 0°C to room temperature provides the product in 85–88% yield. This method is faster (2–3 hours) but demands strict moisture control.

Mitsunobu Coupling for Advanced Intermediates

In multi-step syntheses, 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is often generated via Mitsunobu reactions. A representative pathway from Debnath et al. involves:

Protection-Deprotection Strategy

  • Boc Protection : 4-Hydroxymethylpiperidine is treated with di- tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Mitsunobu Coupling : The Boc-protected intermediate undergoes Mitsunobu reaction with phenols or alcohols using DIAD and triphenylphosphine.

  • Deprotection and Acetylation : Acidic removal of the Boc group (e.g., with TFA) yields the free amine, which is acetylated as described in Section 1.

This route is favored for synthesizing analogs with complex substituents but introduces additional steps, reducing overall yield to 60–70%.

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature:

Polar Aprotic Solvents

DMF and DMSO enhance reaction rates by stabilizing transition states. For instance, acetylation in DMF at 90°C completes within 1 hour but risks hydroxymethyl group oxidation.

Non-Polar Solvents

Toluene and dichloromethane minimize side reactions, albeit requiring longer reaction times (4–6 hours).

Spectroscopic Characterization and Quality Control

Key analytical data for this compound include:

  • ¹H NMR (CDCl₃): δ 1.40–1.60 (m, 2H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 3.20–3.40 (m, 2H, NCH₂), 3.60 (d, 2H, CH₂OH).

  • IR : ν 3280 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=O stretch).

Purification via column chromatography (SiO₂, ethyl acetate/hexane) or distillation ensures pharmaceutical-grade purity.

Comparative Analysis of Synthetic Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
Acetic AnhydrideAc₂O, refluxToluene69095
Acetyl ChlorideClCOCH₃, Et₃NTHF28893
MitsunobuDIAD, Boc₂ODCM246598

Industrial Scalability and Cost Considerations

Large-scale production favors acetic anhydride due to:

  • Lower reagent cost ($0.5–0.8/g vs. $1.2–1.5/g for Boc-protected routes).

  • Simpler workup (filtration vs. column chromatography) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(hydroxymethyl)piperidine with acetyl chloride in the presence of a base like triethylamine under anhydrous conditions yields the target compound. Reaction optimization (e.g., temperature control at 0–5°C and inert atmosphere) minimizes side reactions like oxidation of the hydroxymethyl group . Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics and purity. Yield improvements (≥70%) are achievable with stoichiometric adjustments (1.2:1 molar ratio of acetyl chloride to piperidine derivative) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for piperidine ring conformation), FT-IR (to confirm ketone C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for absolute stereochemistry determination if crystalline derivatives are obtainable. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) with ≥95% threshold .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure per GHS classification). Use fume hoods for weighing and reactions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, identifying nucleophilic (piperidine nitrogen) and electrophilic (ketone carbonyl) sites. Molecular dynamics simulations assess steric effects of the hydroxymethyl group on binding to transition metal catalysts (e.g., Ru(bpy)₃²⁺ in photoredox systems) . Machine learning tools (e.g., AlphaFold2 adapted for small molecules) may predict reaction pathways for complex transformations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) often arise from assay conditions. Standardize protocols:

  • Use uniform cell lines (e.g., HEK293 for receptor binding assays).
  • Control solvent effects (DMSO concentration ≤0.1%).
  • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays).
    Cross-reference with structural analogs (e.g., piperidine derivatives with substituted hydroxymethyl groups) to isolate structure-activity relationships .

Q. How can the compound’s stability under photoredox catalysis conditions be optimized for C–C bond-forming reactions?

  • Methodological Answer : The hydroxymethyl group may undergo oxidation; stabilize it by using radical scavengers (e.g., TEMPO) or coordinating solvents like DMF. Ru(bpy)₃²⁺ photocatalysis at 450 nm LED irradiation promotes single-electron transfer (SET) while minimizing degradation. Monitor reaction progress via in-situ IR to detect intermediates and adjust light intensity (10–20 mW/cm²) to balance reaction rate and compound stability .

Q. What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds determined?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For example, residual acetyl chloride (from synthesis) is quantified using a hydrophilic interaction column (HILIC) with a LOQ of 0.01%. Thresholds follow ICH Q3A guidelines: ≤0.1% for unidentified impurities and ≤0.15% for total impurities. Stability studies (40°C/75% RH for 6 months) assess degradation products .

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